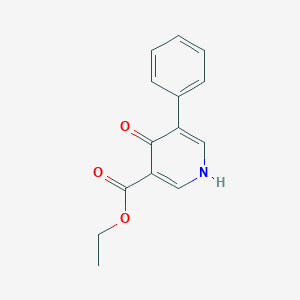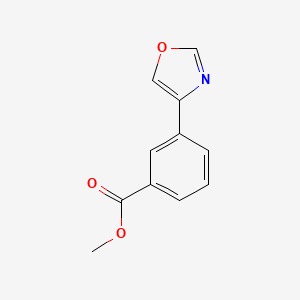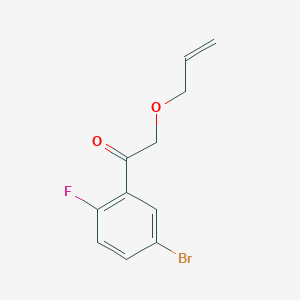
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one
概要
説明
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound that features both an allyloxy group and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one typically involves the reaction of 5-bromo-2-fluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiocyanates.
科学的研究の応用
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and substituted phenyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(5-bromo-2-fluorophenyl)acetic acid
- 2-bromo-5-fluorobenzyl alcohol
- Ethyl 4-(5-bromo-2-fluorophenyl)-4-oxobutanoate
Uniqueness
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is unique due to the presence of both an allyloxy group and a substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
特性
分子式 |
C11H10BrFO2 |
|---|---|
分子量 |
273.10 g/mol |
IUPAC名 |
1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H10BrFO2/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h2-4,6H,1,5,7H2 |
InChIキー |
YMBFDGWOWVVNKM-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC(=O)C1=C(C=CC(=C1)Br)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
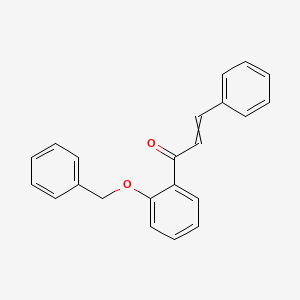
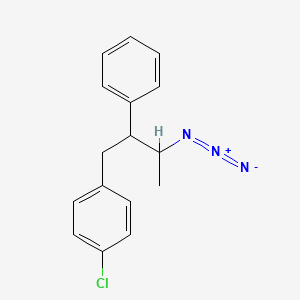
![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)
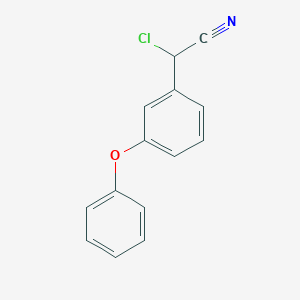

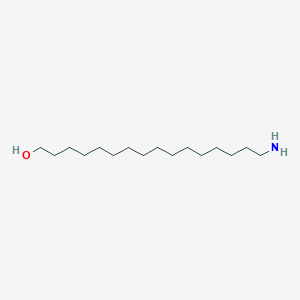
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8564041.png)
![2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8564048.png)
![7-Amino-2-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B8564052.png)

![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromopropanoate](/img/structure/B8564066.png)
